BENGHE Foundational & Exploratory

Check Availability & Pricing

What is the chemical structure of Urolignoside?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Urolignoside

cat. No.: B159446

Urolighoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolignoside is a neolignan glycoside, a class of naturally occurring phenolic compounds. It is
found in various plant species, including Lysimachia clethroides and the fruits of Cinnamomum
zeylanicum. Structurally, it is characterized by a dihydrobenzofuran ring system linked to a
methoxyphenyl group, with a glucose moiety attached via a glycosidic bond. Preliminary
studies have highlighted the antioxidant and radical scavenging properties of Urolignoside,
suggesting its potential for further investigation in the context of oxidative stress-related
pathologies. This document provides a detailed overview of the chemical structure, properties,
and known biological activities of Urolignoside, along with relevant experimental protocols.

Chemical Structure and Properties

Urolignoside possesses a complex stereochemistry that is crucial for its biological activity. The
core structure is a 2,3-dihydrobenzofuran ring, substituted with a hydroxymethyl group at the 3-
position and a 3-hydroxypropyl group at the 5-position. A methoxy group is present at the 7-
position of this ring system. The 2-position of the dihydrobenzofuran ring is connected to a 2-
methoxyphenoxy group, which in turn is glycosidically linked to a 3-D-glucopyranoside unit.

The systematic IUPAC name for Urolignoside is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-
[(2S,3R)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-
methoxyphenoxy]oxane-3,4,5-triol[1][2].
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Physicochemical Properties

A summary of the key physicochemical properties of Urolignoside is presented in the table

below.
Property Value Reference(s)
Molecular Formula C26H34011 [11[3]
Molecular Weight 522.54 g/mol [3]
CAS Number 131723-83-6
Appearance Powder
Solubility DMSO, Pyridine, Methanol,
Ethanol
Hydrogen Bond Acceptor 1

Count

Hydrogen Bond Donor Count 6

Rotatable Bond Count 10

Spectroscopic Data for Structural Elucidation

The definitive structure of Urolignoside was determined using a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While
the raw spectral data from the original structure elucidation studies are not readily available in
the public domain, this section describes the expected spectroscopic features based on its
known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e H-NMR: The proton NMR spectrum of Urolignoside would be complex, exhibiting
characteristic signals for the aromatic protons on both the dihydrobenzofuran and
methoxyphenyl rings. Distinct signals for the two methoxy groups would be observed as
singlets, typically in the range of & 3.5-4.0 ppm. The protons of the propyl side chain and the
hydroxymethyl group would show characteristic multiplets. The anomeric proton of the
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glucose unit would appear as a doublet in the region of & 4.5-5.5 ppm, with a coupling
constant indicative of a 3-glycosidic linkage. The remaining sugar protons would resonate in
the & 3.0-4.0 ppm region.

¢ 1BC-NMR: The carbon NMR spectrum would show 26 distinct signals corresponding to each
carbon atom in the molecule. The aromatic carbons would resonate in the downfield region
(6 100-160 ppm). The anomeric carbon of the glucose unit would be identifiable around &
100-105 ppm. The signals for the two methoxy carbons would appear around & 55-60 ppm.
The remaining aliphatic carbons of the dihydrobenzofuran core, the propyl side chain, the
hydroxymethyl group, and the glucose moiety would be found in the upfield region of the
spectrum.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the
molecular formula of C26H34011 by providing a highly accurate mass measurement of the
molecular ion. Fragmentation patterns observed in MS/MS experiments would correspond to
the loss of the glucose moiety and subsequent fragmentation of the aglycone, further
confirming the structure.

Biological Activity and Mechanism of Action

The primary biological activity reported for Urolignoside is its antioxidant and radical
scavenging capacity. This activity is attributed to the phenolic nature of the molecule.

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

Lignans, the class of compounds to which Urolignoside belongs, are known to exert their
antioxidant effects primarily through a Hydrogen Atom Transfer (HAT) mechanism. In this
process, the phenolic hydroxyl groups on the Urolignoside molecule donate a hydrogen atom
to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting
Urolignoside radical is stabilized by resonance, making it relatively unreactive and preventing
it from propagating further radical reactions. The benzylic hydrogen atoms in the
dihydrobenzofuran ring may also contribute to this radical scavenging activity.

Experimental Protocols

The following are detailed protocols for assays used to evaluate the antioxidant activity of
Urolignoside.
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Isolation and Purification of Urolignoside

While a specific, detailed protocol for the isolation of Urolignoside from Lysimachia clethroides
is not extensively documented in readily available literature, a general procedure can be
outlined based on standard phytochemical methods for isolating lignan glycosides. The process
involves solvent extraction followed by multi-step column chromatography.

General Protocol:

o Extraction: Air-dried and powdered aerial parts of Lysimachia clethroides are extracted
exhaustively with 95% ethanol at room temperature. The resulting extract is then
concentrated under reduced pressure to yield a crude extract.

» Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to
separate compounds based on their polarity. The fraction containing Urolignoside would be
determined by thin-layer chromatography (TLC) analysis.

o Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected
to column chromatography on silica gel. The column is eluted with a gradient of increasing
polarity, typically a mixture of chloroform and methanol. Fractions are collected and
monitored by TLC.

» Further Purification: Fractions containing Urolignoside are pooled and may require further
purification using Sephadex LH-20 column chromatography and/or preparative high-
performance liquid chromatography (HPLC) to yield the pure compound.

 Structure Elucidation: The structure of the isolated pure compound is then confirmed using
spectroscopic methods such as *H-NMR, 3C-NMR, and mass spectrometry.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable
DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Protocol:
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e Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution
should have a deep purple color.

o Sample Preparation: Prepare a stock solution of Urolignoside in methanol. Create a series
of dilutions from the stock solution to test a range of concentrations.

e Reaction Mixture: In a 96-well microplate, add 20 pL of each Urolignoside dilution to
separate wells. Add 180 L of the 0.1 mM DPPH solution to each well. For the control, add
20 uL of methanol instead of the sample.

e Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
» Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

» Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) /
Absorbance of Control ] x 100

B-Carotene-Linoleic Acid Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of linoleic acid and the
subsequent bleaching of B-carotene.

Protocol:

e Preparation of 3-Carotene-Linoleic Acid Emulsion: Dissolve 2 mg of (3-carotene in 10 mL of
chloroform. To 1 mL of this solution, add 20 mg of linoleic acid and 200 mg of Tween 40.
Remove the chloroform using a rotary evaporator at 40°C. Immediately add 50 mL of distilled
water and shake vigorously to form an emulsion.

o Sample Preparation: Prepare a stock solution of Urolignoside in a suitable solvent (e.g.,
ethanol).

o Reaction Mixture: In a 96-well microplate, add 200 L of the B-carotene-linoleic acid
emulsion to each well. Add 50 pL of each Urolignoside dilution to separate wells. For the
control, add 50 pL of the solvent instead of the sample.
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e Incubation and Measurement: Measure the initial absorbance of each well at 470 nm (t=0).
Incubate the plate at 50°C for 2 hours. After incubation, measure the final absorbance at 470
nm (t=2h).

o Calculation: The antioxidant activity is calculated as the percentage of inhibition of [3-
carotene bleaching using the following formula: % Inhibition = [ 1 - (Absorbance of Sample at
t=0 - Absorbance of Sample at t=2h) / (Absorbance of Control at t=0 - Absorbance of Control
at t=2h) ] x 100

Visualizations

The following diagrams illustrate the general workflow for the isolation of Urolignoside and its

proposed antioxidant mechanism.
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General workflow for the isolation and identification of Urolignoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b159446?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

